molecular formula C12H6N4 B588272 2,2'-Bipyridine-3,3'-dicarbonitrile CAS No. 136869-49-3

2,2'-Bipyridine-3,3'-dicarbonitrile

Cat. No. B588272
M. Wt: 206.208
InChI Key: JJKQATMWMIMXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2’-Bipyridine-3,3’-dicarbonitrile” is a chemical compound with the CAS Number: 136869-49-3 . It has a molecular weight of 206.21 and its IUPAC name is 2,2’-bipyridine-3,3’-dicarbonitrile . It is a bidentate ligand, forming complexes with many transition metals .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-3,3’-dicarbonitrile consists of a bipyridine core with two cyano groups attached at the 3,3’ positions . The InChI code for the compound is 1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H .


Chemical Reactions Analysis

2,2’-Bipyridine-3,3’-dicarbonitrile, like other bipyridines, is known to form complexes with various transition metals . For instance, it has been reported that Co (II) and Ni (II) salts react with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution to provide mononuclear complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-3,3’-dicarbonitrile include a density of 1.3±0.1 g/cm³, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 144.1±13.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Medicinal Chemistry and Biological Applications :

    • 2-Aminopyridine-3,5-dicarbonitrile compounds, similar in structure to 2,2'-Bipyridine-3,3'-dicarbonitrile, show promising activity against prion replication in cultured cells, suggesting potential applications in prion disease therapy (May et al., 2007).
    • Various derivatives of 2,2'-bipyridine-3,3'-dicarbonitrile have been synthesized with potential for applications in pharmaceuticals and biology, such as in the synthesis of multipotent drugs with cholinergic and neuroprotective properties, which might be useful in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).
  • Crystallography and Materials Science :

    • Crystallization studies of isomers of [2,2'-bipyridine]dicarbonitrile and [1,10-phenanthroline]dicarbonitrile, including comparisons between three-dimensional and two-dimensional structures, offer insights into molecular organization and intermolecular interactions, which are crucial for materials science and nanotechnology (Peter et al., 2017).
  • Organic Synthesis :

    • 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives are synthesized via multi-component reactions, indicating its utility in organic synthesis for producing complex molecules efficiently (Thirumurugan & Perumal, 2009).
  • Coordination Chemistry :

    • Complexes involving bipyridinedicarbonitrile with metals like molybdenum and tungsten have been studied, highlighting the importance of 2,2'-Bipyridine-3,3'-dicarbonitrile in the synthesis of organometallic compounds, which have applications in catalysis and materials science (Baxter & Connor, 1988).
  • Sensing and Detection Applications :

    • A study describes a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for the visual sensing of Zn2+ under aqueous physiological conditions, demonstrating the potential of 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives in the development of selective sensors (Ajayaghosh et al., 2005).

Safety And Hazards

Safety data sheets suggest that 2,2’-Bipyridine-3,3’-dicarbonitrile can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

Future Directions

While the specific future directions for 2,2’-Bipyridine-3,3’-dicarbonitrile are not explicitly mentioned in the retrieved sources, the ongoing research into the synthesis of 2,2’-bipyridine and its derivatives suggests potential for further exploration .

properties

IUPAC Name

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKQATMWMIMXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674424
Record name [2,2'-Bipyridine]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-3,3'-dicarbonitrile

CAS RN

136869-49-3
Record name [2,2'-Bipyridine]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
PNW Baxter, JA Connor, DC Povey… - Journal of the Chemical …, 1991 - pubs.rsc.org
From analysis of the geometry of the attractive intramolecular interactions between the pyridine N atoms and the nitrile C atoms in title compound 2 it is proposed that the most favoured …
Number of citations: 4 pubs.rsc.org
DR Magnin, JA Robl, RB Sulsky… - Journal of medicinal …, 2004 - ACS Publications
A series of methanoprolinenitrile-containing dipeptide mimetics were synthesized and assayed as inhibitors of the N-terminal sequence-specific serine protease dipeptidyl peptidase IV (…
Number of citations: 129 pubs.acs.org
D Britton, CJ Cramer - Acta Crystallographica Section B: Structural …, 1996 - scripts.iucr.org
The crystal structures of 6-methyl- (I), 6-chloro- (II) and 5-chloro-2-nitrobenzonitrile (III), as well as 2,6-dinitrobenzonitrile (IV), have been determined. (I), orthorhombic, Pbca, a = 9.969 (2)…
Number of citations: 5 scripts.iucr.org
AS Cieplak - Structure correlation, 1994 - researchgate.net
Sometimes even the most sophisticated ideas of the theory of bonding have humble and sweaty origins, born from a squalid experience of an organic chemist toiling at a cluttered …
Number of citations: 23 www.researchgate.net
A VULGARIS - pubs.rsc.org
SUBJECT INDEX, 1991 Page 1 J. CHEM. SOC., CHEM. COMMUN. SUBJECT INDEX (1991) S1 SUBJECT INDEX, 1991 AB INITIO The Formamidine-Formic Acid Dimer: A Theoretical …
Number of citations: 0 pubs.rsc.org
MR Iesce, ML Graziano, F Cermola, R Scarpati… - pubs.rsc.org
Chemical Communications Page 1 JCCCAT (16) 1061-1140 (1991) JOURNAL OF THE CHEMICAL SOCIETY Chemical Communications Number 16 1991 CONTENTS M. Rosaria …
Number of citations: 0 pubs.rsc.org
JC Bristow - 2020 - search.proquest.com
This thesis is divided into seven chapters. Chapter 1 gives an introduction to intermolecular interactions, the discovery and development of n-π* interactions and explores the use of …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.